Lucidenic acid N

概要

説明

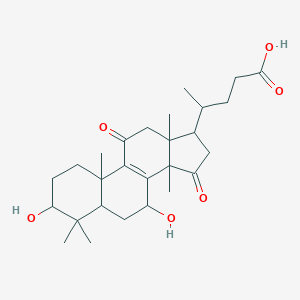

Lucidenic Acid N is a tetracyclic triterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and anti-viral activities . This compound is part of a larger group of lucidenic acids, which are secondary metabolites of Ganoderma lucidum .

準備方法

合成経路と反応条件: ルシデニック酸Nの合成は、一般的なトリテルペノイド前駆体であるラノステロールから始まる複数の工程を伴います。合成経路には、通常、テトラサイクリック構造を形成するための酸化、還元、および環化反応が含まれます。 温度、pH、溶媒などの特定の反応条件は、高収率と純度を得るために最適化されています .

工業生産方法: ルシデニック酸Nの工業生産は、主に霊芝の栽培によって達成されます。キノコは、トリテルペノイドの生産を最大限に引き出すために、管理された条件下で栽培されます。 子実体は収穫、乾燥され、ルシデニック酸Nを単離するために抽出および精製処理が行われます .

化学反応の分析

反応の種類: ルシデニック酸Nは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基をカルボニル基に変換します。

還元: カルボニル基をヒドロキシル基に還元します。

置換: 官能基を他の置換基に置き換えます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用します。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな薬理作用を示す可能性のあるルシデニック酸Nの誘導体があります .

4. 科学研究への応用

科学的研究の応用

Chemistry: Used as a lead compound for the synthesis of new triterpenoid derivatives with enhanced pharmacological activities.

Biology: Studied for its role in modulating cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.

作用機序

ルシデニック酸Nの作用機序には、複数の分子標的と経路が関与しています。

抗がん作用: カスパーゼ-9およびカスパーゼ-3の活性化、続いてポリ(ADP-リボース)ポリメラーゼ(PARP)の切断を通じて、がん細胞のアポトーシスを誘導します.

抗炎症作用: NF-κBやMAPKなどのシグナル伝達経路を調節することによって、炎症性サイトカインやメディエーターの産生を阻害します.

抗酸化作用: フリーラジカルを捕捉し、抗酸化酵素の活性を高めます.

抗ウイルス作用: ウイルス複製を妨げ、ウイルス酵素の活性を阻害します.

6. 類似の化合物との比較

ルシデニック酸Nは、その特定の構造的特徴と薬理作用により、ルシデニック酸の中でユニークです。類似の化合物には以下のようなものがあります。

ルシデニック酸G、H、I、J、O、およびR: これらの化合物は、類似のテトラサイクリック構造を持ちますが、官能基の位置や種類が異なります。

ガノデリック酸: 霊芝に由来する別のトリテルペノイドのグループで、構造的特徴と薬理作用が異なります.

類似化合物との比較

Lucidenic Acid N is unique among lucidenic acids due to its specific structural features and pharmacological properties. Similar compounds include:

Lucidenic Acid G, H, I, J, O, and R: These compounds have similar tetracyclic structures but differ in the position and type of functional groups.

Ganoderic Acids: Another group of triterpenoids from Ganoderma lucidum, which have different structural features and pharmacological activities.

This compound stands out due to its potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research and development .

生物活性

Lucidenic acid N, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Lucidenic Acids

Lucidenic acids are a group of triterpenoids characterized by a C27 lanostane skeleton. They are primarily found in Ganoderma lucidum, commonly known as reishi or lingzhi mushroom, which has been used in traditional medicine for centuries. While extensive research has focused on ganoderic acids, lucidenic acids have emerged as significant compounds with various health benefits.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Anti-cancer Activity : Studies indicate that this compound can induce cytotoxic effects in various cancer cell lines, including liver cancer (HepG2) and breast cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis through various pathways, including the modulation of matrix metalloproteinase-9 (MMP-9) activity .

- Anti-inflammatory Effects : this compound demonstrates potential anti-inflammatory properties by suppressing inflammatory cytokines and mediators in vitro. This may be beneficial for conditions characterized by chronic inflammation .

- Antioxidant Activity : The compound exhibits strong antioxidant capabilities, which help mitigate oxidative stress and protect cells from damage caused by free radicals .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

The biological activities of this compound are attributed to its structural characteristics and interactions with cellular pathways:

- Inhibition of MMP-9 : this compound has been shown to significantly inhibit PMA-induced MMP-9 activity in HepG2 cells, which is crucial for cancer cell invasion and metastasis .

- Regulation of Apoptosis : It modulates apoptotic pathways by influencing pro-apoptotic and anti-apoptotic proteins, thus promoting cell death in cancerous cells .

- Antioxidative Mechanisms : The compound enhances the expression of endogenous antioxidant enzymes, reducing oxidative stress within cells .

Table 1: Biological Activities of this compound

Table 2: Case Studies on this compound

| Study Title | Findings | Year |

|---|---|---|

| Anti-invasive effect of lucidenic acids | Significant inhibition of HepG2 cell invasion | 2007 |

| Biological activity assessment of Ganoderma lucidum | Identified this compound's role in anti-cancer effects | 2023 |

| Neuroprotective potential in neurodegenerative models | Suggested protective effects against neuronal degeneration | 2023 |

特性

IUPAC Name |

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGBNHHXOJXFNM-UQCMLMITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316785 | |

| Record name | Lucidenic acid N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364622-33-3 | |

| Record name | Lucidenic acid N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidenic acid N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reported cytotoxic activity of Lucidenic acid N?

A1: this compound has shown significant cytotoxic activity against specific tumor cell lines in laboratory settings. Research indicates it exhibits cytotoxicity against Hep G2, Hep G2.2.15, and P-388 tumor cells [].

Q2: Has this compound been isolated from other species of Ganoderma besides Ganoderma lucidum?

A2: Yes, this compound has also been isolated from the fruiting bodies of Ganoderma tsugae, along with other triterpenoids []. This suggests a potential broader distribution of this compound within the Ganoderma genus.

Q3: Are there any studies investigating the synergistic effects of this compound with conventional chemotherapy drugs?

A3: Yes, research indicates that this compound exhibits synergistic cytotoxic effects with doxorubicin in HeLa cells []. This synergistic interaction was found to be partly mediated by enhanced oxidative stress and DNA damage in the cancer cells.

Q4: Is there any research on the mechanism of action of this compound?

A4: While specific mechanisms are still under investigation, proteomic studies suggest that treatment with Ganoderma triterpenes, including this compound, influences the expression of proteins involved in cell proliferation, cell cycle regulation, apoptosis, and oxidative stress []. This suggests multiple potential pathways through which this compound might exert its effects.

Q5: Beyond its potential anti-cancer properties, are there other areas of research related to this compound?

A5: While most research focuses on its cytotoxic activities, this compound is also being investigated for its potential role in complex herbal formulations like Wuling Capsules, studied for their anti-hepatic fibrosis effects. While this compound is one of many compounds in this formulation, its specific contribution to the overall therapeutic effect remains to be elucidated [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。